Enhanced Lipophilicity and Permeability Versus De-Methylated Analog 4-(4-Fluorophenoxy)piperidine
The presence of the 3-methyl substituent on the phenoxy ring of 4-(4-Fluoro-3-methylphenoxy)piperidine significantly elevates its lipophilicity compared to the de-methylated analog 4-(4-fluorophenoxy)piperidine. The calculated LogP for the target compound is 2.57 , whereas the analog lacking the methyl group has a predicted LogP of 1.46 ± 0.47 [1]. This 1.11 LogP unit increase translates to a 12.9-fold higher theoretical partition coefficient, which correlates with improved passive membrane permeability and potential blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.57 |
| Comparator Or Baseline | 4-(4-Fluorophenoxy)piperidine (LogP = 1.46 ± 0.47) |
| Quantified Difference | ΔLogP = +1.11 (12.9-fold higher partition coefficient) |
| Conditions | Predicted using computational methods (AlogP, SlogP) |
Why This Matters
The higher LogP of 4-(4-Fluoro-3-methylphenoxy)piperidine indicates enhanced passive membrane permeability, making it a superior choice for CNS-targeted drug discovery programs where blood-brain barrier penetration is required.
- [1] PMC. Table 1. Log P: 1.2 CLogP: 1.5572 pKa: 4.109, 9.685 Log P: 1.46 ± 0.47. Retrieved from https://pmc.ncbi.nlm.nih.gov. View Source
